molecular formula C4H8INO2 B12437588 2-Iodo-N-methoxy-N-methylacetamide

2-Iodo-N-methoxy-N-methylacetamide

Katalognummer: B12437588
Molekulargewicht: 229.02 g/mol
InChI-Schlüssel: ADMUWIONMHAODQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C4H8INO2 It is characterized by the presence of an iodine atom, a methoxy group, and a methylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-N-methoxy-N-methylacetamide typically involves the iodination of N-methoxy-N-methylacetamide. One common method includes the reaction of N-methoxy-N-methylacetamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The amide moiety can be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed:

    Substitution Reactions: Products include substituted amides or thioamides.

    Oxidation Reactions: Products include aldehydes or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Iodo-N-methoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Iodo-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or nucleic acids. The methoxy and methylacetamide groups can also modulate the compound’s solubility and reactivity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

    2-Iodo-N-methylacetamide: Lacks the methoxy group, which can affect its reactivity and solubility.

    2-Iodo-N,N-dimethylacetamide: Contains an additional methyl group, which can influence its steric properties and reactivity.

    N-Methoxy-N-methylacetamide:

Uniqueness: 2-Iodo-N-methoxy-N-methylacetamide is unique due to the presence of both the iodine atom and the methoxy group. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding interactions.

Eigenschaften

Molekularformel

C4H8INO2

Molekulargewicht

229.02 g/mol

IUPAC-Name

2-iodo-N-methoxy-N-methylacetamide

InChI

InChI=1S/C4H8INO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3

InChI-Schlüssel

ADMUWIONMHAODQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)CI)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.